Diosgenin

Beschreibung

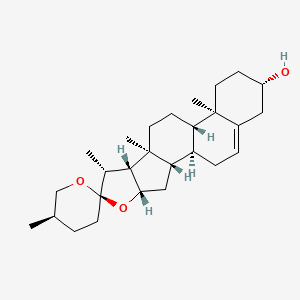

This compound has been reported in Allium cernuum, Dioscorea hispida, and other organisms with data available.

A spirostan found in DIOSCOREA and other plants. The 25S isomer is called yamogenin. Solasodine is a natural derivative formed by replacing the spiro-ring with a nitrogen, which can rearrange to SOLANINE.

Eigenschaften

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVFSAGQJTQCK-VKROHFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895074 | |

| Record name | Diosgenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-04-9 | |

| Record name | Diosgenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosgenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosgenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R,25R)-spirost-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOSGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Botanical Distribution of Diosgenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a steroidal sapogenin, is a pivotal precursor in the synthesis of a wide array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. Its intrinsic pharmacological properties, such as anti-inflammatory, anti-cancer, and cholesterol-lowering effects, have also garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its botanical distribution, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.

Botanical Distribution and Natural Sources

This compound is primarily found in the plant kingdom, distributed across several families. The most commercially significant sources belong to the genera Dioscorea, Trigonella, Costus, and Smilax.

Primary Botanical Families:

-

Dioscoreaceae (Yam family): This family is the most prominent source of this compound, with over 137 species of the Dioscorea genus reported to contain this compound. Species such as Dioscorea villosa (wild yam), Dioscorea composita, Dioscorea floribunda, and Dioscorea zingiberensis are particularly rich in this compound and have been extensively utilized for its commercial extraction.

-

Fabaceae (Legume family): The seeds of Trigonella foenum-graecum (fenugreek) are a significant and widely available source of this compound.

-

Costaceae (Spiral ginger family): Species like Costus speciosus (crepe ginger) contain notable amounts of this compound in their rhizomes.

-

Smilacaceae (Greenbrier family): Various Smilax species, including Smilax china, are known to contain this compound.

-

Other Families: this compound has also been identified in plants from the Agavaceae, Amaryllidaceae, Liliaceae, Rhamnaceae, Scrophulariaceae, and Solanaceae families.

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the quantitative data from various studies.

| Plant Species | Family | Plant Part | This compound Content (% dry weight, unless otherwise specified) | Reference(s) |

| Dioscorea alata | Dioscoreaceae | Tuber | Not specified, but present | |

| Dioscorea bulbifera | Dioscoreaceae | Tuber | 0.0021 - 0.0023% | |

| Dioscorea collettii | Dioscoreaceae | Tuber | Present, quantifiable | |

| Dioscorea hispida | Dioscoreaceae | Tuber | ~0.003% | |

| Dioscorea oppositifolia | Dioscoreaceae | Tuber | Negligible | |

| Dioscorea pentaphylla | Dioscoreaceae | Tuber | Negligible | |

| Dioscorea septemloba | Dioscoreaceae | Tuber | 0.78 mg/g | |

| Dioscorea zingiberensis | Dioscoreaceae | Tuber | up to 19.52 mg/g (1.95%) | |

| Trigonella foenum-graecum (Fenugreek) | Fabaceae | Seeds | 0.12 - 0.75% | |

| Costus igneus | Costaceae | Rhizome | 1.17% | |

| Costus pictus | Costaceae | Rhizome | 2.54% | |

| Costus speciosus | Costaceae | Rhizome | 0.002 - 2.15% | |

| Smilax china | Smilacaceae | Rhizome | 0.385% (sapogenins) |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound, which exists in plants as glycosides (saponins). The process involves hydrolysis to cleave the sugar moieties, followed by extraction of the aglycone (this compound).

a) Acid Hydrolysis

-

Sample Preparation: Air-dry the plant material (e.g., tubers, seeds, rhizomes) in the shade and grind it into a fine powder.

-

Hydrolysis:

-

Take a known weight of the powdered plant material (e.g., 10 g).

-

Add 100 mL of 2N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reflux the mixture in a water bath at 100°C for 2 to 4 hours.

-

-

Filtration: Cool the mixture and filter it through Whatman No. 1 filter paper.

-

Washing: Wash the residue (marc) with distilled water until the filtrate is neutral to litmus paper.

-

Drying: Dry the marc in an oven at 60-80°C until a constant weight is achieved.

b) Soxhlet Extraction

-

Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, extractor, and condenser.

-

Extraction:

-

Place the dried, hydrolyzed plant material in a thimble and insert it into the Soxhlet extractor.

-

Add a suitable solvent (e.g., n-hexane, petroleum ether, or chloroform) to the round-bottom flask.

-

Heat the flask to allow the solvent to vaporize, condense, and drip onto the plant material, extracting the this compound.

-

Continue the extraction for 4-6 hours.

-

-

Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Quantification of this compound

a) High-Performance Thin-Layer Chromatography (HPTLC)

-

Standard and Sample Preparation:

-

Standard: Prepare a stock solution of standard this compound (1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution.

-

Sample: Dissolve a known weight of the crude this compound extract in methanol to a final concentration of 10 mg/mL.

-

-

Chromatography:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (e.g., 6:5:1 v/v/v or 5:4:1 v/v/v) or n-heptane:ethyl acetate (7:3 v/v).

-

Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

-

Derivatization and Detection:

-

Dry the developed plate.

-

Spray the plate with Anisaldehyde-Sulphuric acid reagent and heat it at 105-110°C for 5-10 minutes.

-

Densitometric Scanning: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 450 nm or 366 nm).

-

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.

b) High-Performance Liquid Chromatography (HPLC)

-

Standard and Sample Preparation:

-

Standard: Prepare a stock solution of standard this compound (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a series of dilutions for the calibration curve.

-

Sample: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm membrane filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic system of acetonitrile and water (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 203 nm or 210 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The intrinsic pathway, involving the mitochondria, is a key mechanism.

Caption: this compound-induced intrinsic apoptosis pathway.

This compound's Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

General Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of bioactive compounds like this compound from plant materials.

Caption: General workflow for phytochemical analysis.

Conclusion

This compound remains a compound of significant interest for the pharmaceutical industry due to its role as a precursor for steroidal drugs and its inherent therapeutic potential. This guide has provided a detailed overview of its natural sources and botanical distribution, highlighting the key plant families and species for its isolation. The provided quantitative data and detailed experimental protocols for extraction and analysis offer a practical resource for researchers. Furthermore, the elucidation of its effects on critical signaling pathways, such as apoptosis and inflammation, underscores its potential for the development of novel therapeutics. Further research into optimizing extraction methods, exploring new botanical sources, and fully characterizing its pharmacological activities will continue to be of great value.

Pharmacological Profile of Diosgenin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found in plants like wild yam (Dioscorea villosa) and fenugreek (Trigonella foenum-graecum), has garnered significant attention for its diverse pharmacological activities.[1][2] As a precursor in the synthesis of various steroidal drugs, its therapeutic potential extends to numerous areas, including oncology, inflammation, neuroprotection, and metabolic diseases. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacological Activities

This compound and its synthesized derivatives exhibit a broad spectrum of pharmacological effects, which have been documented in numerous in vitro and in vivo studies.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.[1]

Data Presentation: In Vitro Cytotoxicity of this compound and Its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| This compound | MCF-7 | Breast Cancer | 11.03 | [3] |

| This compound | HepG2 | Liver Cancer | 32.62 | [3] |

| This compound | SKOV-3 | Ovarian Cancer | 75.47 (µg/ml) | [4] |

| This compound | PC3 | Prostate Cancer | 14.02 | [5] |

| This compound | DU145 | Prostate Cancer | 23.21 | [5] |

| This compound | LNCaP | Prostate Cancer | 56.12 | [5] |

| This compound | A549 | Lung Cancer | 55.0 | [6] |

| This compound | PC9 | Lung Cancer | 85.8 | [6] |

| This compound | K562 | Leukemia | 30.04 | [7] |

| Derivative 8 | HepG2 | Liver Cancer | 1.9 | [7] |

| Derivative 7g | K562 | Leukemia | 4.41 | [7] |

| Derivative 13 | A549 | Lung Cancer | 0.95 | [8] |

| Derivative 2.2f | Aspc-1 | Pancreatic Cancer | 0.1847 | |

| Derivative a30 | SMMC-7721 | Liver Cancer | 0.21 | |

| FZU-0021-194-P2 | A549 | Lung Cancer | 11.8 | [6] |

| FZU-0021-194-P2 | PC9 | Lung Cancer | 15.2 | [6] |

Anti-Inflammatory Activity

This compound and its derivatives have shown significant anti-inflammatory properties by modulating key inflammatory pathways.

Data Presentation: In Vitro Anti-Inflammatory Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |

| This compound | RAW 264.7 | Cytotoxicity | 2.8 | [3] |

| Derivative 4m | RAW 264.7 | NO Production | 0.449 | [9][10] |

Neuroprotective Effects

The neuroprotective potential of this compound and its derivatives has been investigated in various models of neurodegenerative diseases.

Data Presentation: In Vitro Neuroprotective Activity of this compound and Its Derivatives

| Compound | Cell Line | Assay | EC50 (µM) | Reference(s) |

| Edaravone (Control) | SH-SY5Y | TBHP-induced neurotoxicity | 21.60 | [11] |

| DG-15 | SH-SY5Y | TBHP-induced neurotoxicity | 6.86 | [11] |

| DG-13 | SH-SY5Y | TBHP-induced neurotoxicity | 7.22 | [11] |

| DG-5 | SH-SY5Y | TBHP-induced neurotoxicity | 9.51 | [11] |

Metabolic Regulation

This compound has been shown to improve hyperglycemia and modulate lipid profiles in animal models of diabetes.[2][12] In streptozotocin-induced diabetic rats, oral administration of this compound (5 or 10 mg/kg) for 30 days significantly reversed elevated levels of blood glucose, HbA1c, and lipids.[1] Another study showed that this compound administration to diabetic rats (15, 30, and 60 mg/kg daily for 45 days) led to a significant decrease in blood glucose levels and an increase in plasma insulin.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours).

-

After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Incubate for 15 minutes with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.[6]

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a marker of apoptosis when it is on the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, making it a marker for dead cells.

-

Protocol:

-

Treat cells with the desired concentration of this compound for the specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.[4]

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, p-AMPK, AMPK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[13][14]

-

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Principle: Carrageenan-induced paw edema is a widely used animal model for the evaluation of anti-inflammatory drugs. The inflammatory response is quantified by the increase in paw volume.

-

Protocol:

-

Administer this compound or its derivatives orally or intraperitoneally to rats at various doses.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema compared to the control group.[15][16]

-

In Vivo Neuroprotective Activity (Morris Water Maze)

-

Principle: The Morris water maze is a behavioral test used to study spatial learning and memory in rodents. The test relies on the animal's motivation to escape from the water by finding a hidden platform.

-

Protocol:

-

Induce a neurodegenerative condition in mice or rats (e.g., via D-galactose or Aβ peptide injection).

-

Treat the animals with this compound or its derivatives for a specified period.

-

Conduct the Morris water maze test, which consists of acquisition trials (learning the platform location) and a probe trial (memory retention).

-

Record parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[4][17]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating the activity of this pro-survival pathway in cancer cells.[9] This leads to the inhibition of downstream targets involved in cell proliferation and survival.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many inflammatory diseases and cancers, NF-κB is constitutively active. This compound has been demonstrated to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and inhibiting the nuclear translocation of the p65 subunit.[8][18]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to beneficial effects in metabolic disorders. This compound has been shown to activate AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and activates carnitine palmitoyltransferase 1 (CPT-1), which is involved in fatty acid oxidation.[13]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification at the C-3 hydroxyl group to enhance its pharmacological properties and bioavailability.[11][19] A common strategy is the esterification of the C-3 hydroxyl group with various amino acids or other functional groups.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their ability to modulate multiple key signaling pathways underscores their potential in the development of novel drugs for the treatment of cancer, inflammatory disorders, neurodegenerative diseases, and metabolic conditions. Further research, particularly well-designed clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profile in humans. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of these natural compounds.

References

- 1. This compound: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of this compound Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and cytotoxic activity of novel lipophilic cationic derivatives of this compound and sarsasapogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A synthetic this compound primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of this compound-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic Potential of this compound and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acute administration of this compound or dioscorea improves hyperglycemia with increases muscular steroidogenesis in STZ-induced type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhanced Neuroprotection by this compound and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Diosgenin's Mechanism of Action in Steroid Hormone Synthesis: A Technical Guide

Abstract

Diosgenin, a naturally occurring steroidal sapogenin, holds a pivotal position in the landscape of steroid hormone research and pharmaceutical production. This technical guide provides an in-depth exploration of its mechanism of action, delineating its dual roles. Primarily, this compound serves as a crucial exogenous precursor for the industrial semi-synthesis of a wide array of steroid hormones, a process initiated by the groundbreaking Marker Degradation.[1][2] Concurrently, this document examines the physiological effects of this compound, clarifying that while it is not a direct metabolic precursor for endogenous steroid synthesis in humans, it exerts modulatory effects on steroidogenic cells and pathways.[1][3] Through a comprehensive review of in vitro and in vivo studies, this guide details its influence on cholesterol metabolism and direct actions on ovarian and adrenal cells. Quantitative data are presented in structured tables, and key experimental protocols are detailed for researchers. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear, technical resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a phytosteroid sapogenin that is extracted primarily from the tubers of wild yam species (Dioscorea) and other plants like fenugreek (Trigonella foenum-graecum) and Costus speciosus.[1][4] Structurally similar to cholesterol, it has been a cornerstone of the pharmaceutical industry since the 1940s. Its historical significance is rooted in its role as a cost-effective starting material for the commercial synthesis of vital steroid hormones, including progesterone, cortisone, and other corticosteroids.[4][5][6] This has made it an indispensable molecule in the production of oral contraceptives and anti-inflammatory drugs.[2][7] While its industrial application is well-established, its direct biological role in modulating the body's own steroid hormone production is more complex and warrants a detailed scientific examination.

This compound as an Exogenous Precursor: The Chemical Semi-Synthesis of Steroids

The primary mechanism by which this compound contributes to steroid hormone availability is not through a physiological pathway in the human body, but as a starting material for chemical synthesis in a laboratory or industrial setting.[1][8]

The Marker Degradation Pathway

In the 1940s, chemist Russell Marker developed a series of chemical reactions, now known as the "Marker Degradation," to efficiently convert this compound into progesterone.[2][9] This multi-step process was a landmark achievement that made large-scale production of steroid hormones economically viable. The process cleaves the spiroketal side chain of this compound to yield a key intermediate, 16-dehydropregnenolone acetate (16-DPA), which can then be readily converted into progesterone and other steroid hormones like testosterone and cortisone.[9][10]

The general steps of the Marker Degradation are as follows:

-

Acetolysis: this compound is treated with acetic anhydride at high temperatures, opening the E and F rings to form a pseudo-sapogenin diacetate.[9]

-

Oxidation: The resulting compound is subjected to chromic acid oxidation, which cleaves the side chain, yielding the critical intermediate, 16-DPA.[9]

-

Conversion to Progesterone: 16-DPA undergoes a series of further reactions, including selective hydrogenation and oxidation, to produce progesterone.[10]

Industrial Applications

The Marker Degradation revolutionized the pharmaceutical industry, enabling the mass production of progesterone, which became the precursor for synthesizing cortisone, corticosteroids, and the first oral contraceptives.[1][2] this compound remains a vital raw material for the synthesis of many steroidal drugs today.[5][6]

The Physiological Role of this compound in Steroidogenesis

While this compound is a cornerstone of industrial steroid synthesis, its role within the body is fundamentally different.

A Critical Distinction: Not a Direct Precursor

It is a critical and widely cited fact that the human body lacks the necessary enzymes to convert this compound from dietary sources into progesterone, estradiol, or other active steroid hormones.[1] Therefore, consuming this compound-containing products like wild yam extract does not directly increase levels of these hormones through metabolic conversion. Its physiological effects are instead modulatory and indirect.

Indirect Mechanisms: Modulation of Cholesterol Metabolism

All endogenous steroid hormone synthesis begins with cholesterol. This compound can indirectly influence steroidogenesis by affecting cholesterol metabolism and transport. Studies have shown that this compound can:

-

Inhibit Cholesterol Absorption: It interferes with the intestinal absorption of cholesterol.[11]

-

Regulate Cholesterol Transport: It can promote the reverse cholesterol transport (RCT) pathway and increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol.[11][12]

-

Promote Cholesterol Excretion: It can enhance the conversion of cholesterol into bile acids in the liver, which are then excreted.[11][13]

By influencing the availability and transport of the foundational precursor, cholesterol, this compound can indirectly impact the substrate pool available for steroid hormone synthesis.

Direct Modulatory Effects on Steroidogenic Cells

Despite not being a direct precursor, in vitro and animal studies have demonstrated that this compound can directly interact with and modulate the function of steroid-producing cells. These effects appear to be species-specific and concentration-dependent.[3][14]

For instance, studies on porcine ovarian granulosa cells found that this compound inhibited the release of progesterone while promoting the release of testosterone and estradiol.[14][15] Conversely, in cultured rabbit ovarian fragments, this compound stimulated the release of progesterone.[14] In vivo studies using a middle-aged rat model for menopause found that oral administration of this compound led to a significant increase in serum estradiol and progesterone concentrations.[16] These findings suggest that this compound can modulate the activity of steroidogenic enzymes or signaling pathways that regulate hormone production, rather than acting as a substrate itself.

| Cell Type / Animal Model | Species | This compound Concentration / Dosage | Effect on Progesterone (P4) | Effect on Testosterone (T) / Estradiol (E2) | Citation |

| Ovarian Granulosa Cells | Porcine | 1, 10, 100 µg/mL | Inhibited | Promoted | [14][15] |

| Whole Ovarian Follicles | Porcine | 1, 10, 100 µg/mL | Inhibited | Promoted (T) | [14] |

| Ovarian Fragments | Rabbit | 1, 10, 100 µg/mL | Stimulated | Not Assessed | [14] |

| Middle-Aged Female Rats | Rat | 100 mg/kg/day (4 weeks) | Increased (Serum) | Increased (Serum E2) | [16] |

| High-Cholesterol Fed Rats | Rat | 0.5% of diet (6 weeks) | Not Assessed | Not Assessed | [12] |

Key Experimental Protocols

Investigating the effects of compounds like this compound on steroidogenesis requires robust and validated methodologies.

In Vitro Steroidogenesis Assay using H295R Cells

The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis because it expresses most of the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[17][18][19]

-

Cell Culture and Maintenance: H295R cells are typically cultured in a complete medium (e.g., DMEM/F12) supplemented with serum and specific growth factors. It is critical to note that steroid production can be heavily influenced by cell passage number, culture medium composition, and cell strain source.[20]

-

Treatment Protocol: For experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the growth medium is replaced with a serum-free or serum-reduced medium containing the test compound (this compound) at various concentrations and a vehicle control. A positive control, such as forskolin (which stimulates steroidogenesis), is often included.[19] The incubation period is typically 24 to 48 hours.

-

Sample Collection: Following incubation, the cell culture supernatant (medium) is collected. Cell viability assays (e.g., MTT) are performed on the remaining cells to ensure that observed effects on hormone levels are not due to cytotoxicity.[19] The collected supernatant is then stored at -80°C until analysis.

Quantification of Steroid Hormones by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying multiple steroid hormones simultaneously in complex biological matrices like cell culture medium or serum.[21][22]

-

Sample Preparation: Steroids are extracted from the aqueous sample matrix. A common method is liquid-liquid extraction (LLE) using organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[23] To account for extraction efficiency and matrix effects, a panel of stable isotope-labeled internal standards is added to each sample prior to extraction.[24] The organic layer is then evaporated to dryness and the residue is reconstituted in a solution compatible with the LC mobile phase.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically a reverse-phase C18 column. A gradient of mobile phases (e.g., water and methanol/acetonitrile with additives) is used to separate the different steroid hormones based on their polarity. Proper separation is crucial for distinguishing between structurally similar isomers and isobars.[25]

-

Mass Spectrometric Detection: The separated hormones eluting from the LC column are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In a triple quadrupole instrument, specific precursor-to-product ion transitions for each hormone (and its internal standard) are monitored using Multiple Reaction Monitoring (MRM). This provides high specificity and sensitivity, allowing for precise quantification.[22]

Steroidogenic Enzyme Activity Assays

To determine if a compound directly affects a specific enzyme, activity assays are performed using cell lysates or microsomal fractions containing the enzyme of interest.

-

General Principle: The assay measures the conversion of a specific substrate to a product by the enzyme. For example, to measure 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, pregnenolone is used as the substrate, and the formation of progesterone is measured.[26][27]

-

Methodology: A preparation containing the enzyme (e.g., testicular or adrenal microsomes) is incubated with a known concentration of the substrate and necessary cofactors (e.g., NAD+ for 3β-HSD) in the presence and absence of the test compound (this compound). The reaction is stopped after a set time, and the amount of product formed is quantified, typically by LC-MS/MS or radioimmunoassay. The enzyme activity is expressed as the rate of product formation (e.g., pmol/min/mg protein).

Conclusion

The mechanism of action of this compound in steroid hormone synthesis is multifaceted and context-dependent. Its most significant role is as a chemical precursor in the industrial semi-synthesis of progesterone and other critical steroid drugs, a process that does not occur physiologically in humans.[1][2] In a biological context, this compound acts not as a direct building block but as a modulator. It can indirectly influence the substrate pool for steroidogenesis by altering cholesterol metabolism and can exert direct, though species-specific, effects on the function of steroidogenic cells.[11][14] For drug development professionals, understanding this distinction is paramount. While this compound itself is not a prohormone, its modulatory activities on cellular pathways suggest that it and its derivatives may hold therapeutic potential for conditions related to hormonal imbalance or metabolic disorders, warranting further mechanistic investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark - American Chemical Society [acs.org]

- 3. sciresliterature.org [sciresliterature.org]

- 4. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. thieme-connect.com [thieme-connect.com]

- 10. youtube.com [youtube.com]

- 11. The Effects of this compound on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. The phytoestrogen, this compound, directly stimulates ovarian cell functions in two farm animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Secure Verification [radar.ibiss.bg.ac.rs]

- 17. Disruption of steroidogenesis: Cell models for mechanistic investigations and as screening tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 23. wwwn.cdc.gov [wwwn.cdc.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]

- 26. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Discovery and Isolation of Diosgenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the seminal work that led to the discovery and isolation of diosgenin, a pivotal steroidal sapogenin. The methodologies and findings of the pioneering scientists are presented to offer a comprehensive understanding of the compound's origins in the pharmaceutical landscape.

Introduction: The Dawn of a Steroidal Precursor

This compound is a naturally occurring steroidal sapogenin that became the cornerstone of the modern steroid industry.[1] Its significance lies in its role as a crucial starting material for the semi-synthesis of a wide array of steroidal drugs, including progesterone, cortisone, and oral contraceptives.[2] The journey of this compound from a botanical curiosity to a key industrial precursor is a story of meticulous scientific investigation and discovery. This guide will delve into the foundational research that first identified and extracted this vital compound.

The Initial Discovery: Tsukamoto and Ueno (1936)

The first documented isolation of this compound is credited to Japanese scientists Takeo Tsukamoto and Yoshio Ueno in 1936.[3] They successfully produced the compound through the acid hydrolysis of dioscin, a glycoside obtained from the Japanese yam, Dioscorea tokoro.[3] This initial work laid the chemical foundation for all subsequent research into this class of compounds.

The Marker Revolution: Unlocking Commercial Viability

The full potential of this compound was realized through the tenacious efforts of American chemist Russell Earl Marker in the late 1930s and early 1940s.[4][5] Marker's research was driven by the goal of finding an abundant and inexpensive plant-based precursor for the synthesis of steroid hormones like progesterone.[6][7]

His work can be summarized in two key achievements:

-

Identifying a High-Yield Source: Marker systematically analyzed hundreds of plant species to find an economical source of this compound.[8] His search led him to the Mexican wild yam, Dioscorea composita (cabeza de negro), which contained significantly higher concentrations of the compound than previously studied sources.[8][7]

-

Developing the "Marker Degradation": Marker devised a groundbreaking chemical process to efficiently convert this compound into progesterone.[8][4] This multi-step synthesis was a landmark in steroid chemistry and made the large-scale production of progesterone economically feasible.

Marker's relentless pursuit, which included smuggling yam tubers out of Mexico for analysis and eventually establishing the Syntex corporation in Mexico City, effectively launched the industrial-scale production of steroidal hormones from plant precursors.[8][6][7] In a remarkable feat, Marker and his team produced nearly seven pounds of progesterone, which at the time was valued at approximately $36,000 per pound and represented about half of the world's supply.[5]

Early Isolation and Extraction Protocols

The foundational methods for isolating this compound relied on a multi-stage process involving extraction of the saponin followed by hydrolysis to yield the desired sapogenin. While modern techniques have introduced significant refinements, the core principles remain the same.

4.1 General Experimental Protocol (Reconstructed from early methods)

The following protocol is a generalized representation of the early acid hydrolysis methods used to isolate this compound.

-

Preparation of Plant Material:

-

The tubers of a high-yield Dioscorea species are harvested, washed, and cut into small pieces.

-

The material is then dried thoroughly in an oven at 60-70°C to remove moisture.

-

The dried tubers are ground into a fine powder to maximize surface area for extraction.

-

-

Saponin Extraction (Alcoholic Extraction):

-

The powdered yam is subjected to extraction with an alcohol, typically ethanol or methanol, using a method like hot maceration or Soxhlet extraction for several hours. This step extracts the glycoside (saponin) from the plant matrix.

-

The alcoholic extract is then concentrated under reduced pressure to yield a crude saponin residue.

-

-

Acid Hydrolysis:

-

The crude saponin extract is refluxed with a mineral acid (e.g., 2-4 N hydrochloric acid or sulfuric acid) for several hours. This critical step cleaves the sugar moieties from the saponin, liberating the insoluble aglycone, this compound.

-

The reaction mixture is then cooled.

-

-

Isolation and Purification:

-

The cooled, acidic mixture is neutralized.

-

The precipitated solid, which is the crude this compound, is collected by filtration.

-

The crude product is washed with water to remove any remaining salts and water-soluble impurities.

-

The residue is then dried.

-

Further purification is achieved by recrystallization from a suitable solvent, such as a mixture of chloroform and methanol or petroleum ether, to yield needle-shaped white crystals of pure this compound.[9]

-

4.2 Quantitative Data from Early Investigations

Obtaining precise, tabulated quantitative data from the earliest publications is challenging. However, the focus of Marker's work was on the yield of this compound from various plant sources. Below is a representative table summarizing the type of data sought in these early studies.

| Plant Species | Common Name | Typical this compound Yield (Dry Weight %) | Key Researcher(s) |

| Dioscorea tokoro | Japanese Yam | Low | Tsukamoto & Ueno |

| Dioscorea composita | Cabeza de Negro | 4-6% | Russell Marker |

| Dioscorea villosa | Wild Yam | Variable, generally lower | Various |

| Trigonella foenum-graecum | Fenugreek | Low | Various |

Note: The yields are approximate and can vary significantly based on plant genetics, growing conditions, and extraction efficiency.

Visualizing the Workflow

The logical flow of the early this compound isolation process can be represented as a straightforward experimental workflow.

Caption: Early this compound Isolation Workflow.

Conclusion

The early history of this compound is a testament to the power of phytochemical investigation. The initial discovery by Tsukamoto and Ueno, followed by the groundbreaking process development by Russell Earl Marker, transformed a plant-derived compound into a fundamental building block for the pharmaceutical industry.[3][6][10] The protocols they established, centered on acid hydrolysis of saponin-rich extracts, paved the way for the affordable and large-scale synthesis of essential steroid hormones, fundamentally changing medicine in the 20th century.

References

- 1. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - American Chemical Society [acs.org]

- 4. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. Marker, Russell Earl (1902–1995) - Eponyms and Names in Obstetrics and Gynaecology [cambridge.org]

- 7. Russell Earl Marker | Science History Institute [sciencehistory.org]

- 8. Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark - American Chemical Society [acs.org]

- 9. jddtonline.info [jddtonline.info]

- 10. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Diosgenin

Introduction

This compound is a naturally occurring steroidal sapogenin, a class of compounds also known as phytosteroids. It is most famously extracted from the tubers of Dioscorea species (wild yam), but is also found in other plants like fenugreek (Trigonella foenum-graecum) and Costus speciosus.[1] this compound is the aglycone (non-sugar) component of the saponin dioscin, from which it is liberated by acid, base, or enzymatic hydrolysis.[1][2] Structurally, it is a C27 triterpenoid and serves as a crucial starting material in the pharmaceutical industry for the semi-synthesis of a vast array of steroidal drugs, including progesterone, cortisone, and oral contraceptives.[2][3][4] Beyond its role as a synthetic precursor, this compound itself exhibits a range of interesting pharmacological activities, making it a subject of ongoing research. This guide provides a detailed examination of its chemical structure and complex stereochemistry.

Chemical Structure

The chemical scaffold of this compound is a spirostan, a tetracyclic steroid system fused to a spiroketal moiety. This hexacyclic structure is rigid and conformationally complex.

2.1. Core Scaffold this compound's structure, with the molecular formula C₂₇H₄₂O₃, is built upon a gonane steroid nucleus (rings A, B, C, and D) fused with a furan ring (E) and a pyran ring (F) that form a spiroketal system at the C-22 position.[3] This arrangement classifies it as a hexacyclic triterpenoid.[3]

2.2. Key Functional Groups The structure is characterized by three key features:

-

A hydroxyl group (-OH) at the C-3 position, oriented in the beta (β) configuration.

-

A double bond between the C-5 and C-6 positions in the B-ring.

-

A spiroketal side chain involving rings E and F, which is the defining feature of the spirostan class.

References

The Semisynthesis of Progesterone from Diosgenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical pathway and methodologies for the semisynthesis of progesterone, a critical steroid hormone, from the plant-derived sapogenin, diosgenin. This process, historically known as the Marker degradation, was a pivotal development in pharmaceutical chemistry, enabling the large-scale, cost-effective production of steroidal drugs.[1] This document outlines the chemical transformations, presents quantitative data on reaction yields, details experimental protocols, and provides visual representations of the synthetic workflow.

Overview of the Synthetic Pathway

The conversion of this compound to progesterone is a multi-step process that can be broadly categorized into three main stages:

-

Extraction and Hydrolysis of this compound: this compound is naturally found in the tubers of yams from the Dioscorea species as a glycoside called dioscin. The initial step involves the extraction and subsequent acid hydrolysis of dioscin to cleave the sugar moieties, yielding the aglycone, this compound.

-

The Marker Degradation: This is the core sequence of reactions that degrades the spiroketal side chain of this compound to form the crucial C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA).[1] This stage involves acetolysis, oxidation, and hydrolysis.

-

Conversion of 16-DPA to Progesterone: The final stage involves the chemical modification of 16-DPA to introduce the progesterone structure. This is typically achieved through selective hydrogenation followed by an Oppenauer oxidation.[2]

The overall chemical transformation is depicted in the following diagram.

Quantitative Data Presentation

The efficiency of each synthetic step is critical for the overall viability of the process. The following table summarizes typical yields reported in the literature for each major conversion. It is important to note that yields can vary significantly based on reaction conditions, scale, and purity of reagents.

| Transformation Step | Starting Material | Product | Reported Yield (%) | Reference(s) |

| Marker Degradation | ||||

| 1. Acetolysis | This compound | Pseudothis compound Diacetate | >90 | |

| 2. Oxidation | Pseudothis compound Diacetate | Diosone | 70 - 81 | [3] |

| 3. Hydrolysis | Diosone | 16-DPA | ~94 - Quantitative | [3] |

| Overall (Steps 1-3) | This compound | 16-DPA | ~60 - 75 | [4][5] |

| Final Conversion | ||||

| 4. Hydrogenation | 16-DPA | Pregnenolone Acetate | High (often near quantitative) | [2] |

| 5. Oppenauer Oxidation | Pregnenolone Acetate | Progesterone | High | [2][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of progesterone from this compound. These protocols are synthesized from various literature sources and represent common laboratory procedures.

General Experimental Workflow

The end-to-end process involves a series of reactions, work-up procedures, and purification steps. A typical workflow is outlined below.

Step 1: Acetolysis of this compound

This step converts the spiroketal of this compound into a furostenol derivative.

-

Reagents: this compound, acetic anhydride, non-polar solvent (e.g., xylene, toluene).

-

Procedure:

-

Charge a pressure reactor with this compound, acetic anhydride (e.g., this compound:Ac₂O molar ratio of 1:3.5), and a non-polar solvent like xylene.[7]

-

Seal the reactor and heat the mixture with stirring to approximately 200°C. The internal pressure will rise to 5-6 kg/cm ².

-

Maintain these conditions for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

After completion, cool the reactor to below 100°C before discharging the contents.

-

Remove the solvent and excess acetic anhydride under reduced pressure to yield crude pseudothis compound diacetate as a gummy residue. This product is often used in the next step without further purification.

-

Step 2: Oxidation of Pseudothis compound Diacetate

This crucial step oxidatively cleaves the C20-C22 double bond of the furostenol intermediate.

-

Reagents: Pseudothis compound diacetate (from Step 1), chromium trioxide (CrO₃), glacial acetic acid, water, and a solvent like dichloromethane or 1,2-dichloroethane.

-

Procedure:

-

Prepare the oxidant solution by dissolving chromium trioxide in a mixture of water and glacial acetic acid. Pre-cool this solution to 0-5°C.

-

Dissolve the crude pseudothis compound diacetate in a mixture of dichloromethane, glacial acetic acid, and water in a separate reaction vessel.

-

Cool the substrate solution to 0-5°C.

-

Add the pre-cooled oxidant solution dropwise to the substrate solution, maintaining the reaction temperature below 7°C.

-

After the addition is complete, stir the mixture for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., methanol or sodium bisulfite) to destroy excess oxidant.

-

Perform a liquid-liquid extraction. Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude diosone as a gummy residue.

-

Step 3: Hydrolysis and Degradation to 16-DPA

The keto ester intermediate (diosone) is hydrolyzed to yield the final product of the Marker degradation, 16-DPA.

-

Reagents: Crude diosone (from Step 2), glacial acetic acid.

-

Procedure:

-

Add glacial acetic acid to the crude diosone.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

-

After the reaction is complete, cool the mixture and remove the acetic acid by distillation under reduced pressure.

-

The residue contains crude 16-DPA. Purify the product by crystallization from a suitable solvent (e.g., petroleum ether or ethanol) to yield crystalline 16-DPA.[3]

-

Step 4: Hydrogenation of 16-DPA

The C16-C17 double bond of 16-DPA is selectively reduced.

-

Reagents: 16-DPA, Palladium on Barium Sulfate catalyst (Pd/BaSO₄), hydrogen gas.

-

Procedure:

-

Dissolve 16-DPA in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/BaSO₄.

-

Pressurize the vessel with hydrogen gas (e.g., 15-50 psi).[8]

-

Agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate to yield pregnenolone acetate.[2]

-

Step 5: Oppenauer Oxidation of Pregnenolone Acetate

This final step involves the saponification of the acetate group, oxidation of the 3β-hydroxyl group, and isomerization of the double bond to form progesterone.

-

Reagents: Pregnenolone acetate, potassium hydroxide (for saponification), aluminum isopropoxide or aluminum tert-butoxide, and a hydrogen acceptor like acetone or cyclohexanone, in a solvent such as toluene.[9][10][11]

-

Procedure:

-

Saponification: First, hydrolyze the 3-acetate group of pregnenolone acetate to the free alcohol (pregnenolone) using a base like potassium hydroxide in methanol.[2]

-

Oxidation: Dissolve the resulting pregnenolone in a mixture of toluene and acetone (or cyclohexanone).

-

Add aluminum isopropoxide and heat the mixture to reflux. The aluminum isopropoxide catalyzes the transfer of a hydride from the steroid's hydroxyl group to the acetone, oxidizing the steroid and reducing the acetone.[11]

-

The reaction simultaneously causes the migration of the double bond from the C5-C6 position to the C4-C5 position, forming the thermodynamically stable α,β-unsaturated ketone system characteristic of progesterone.[11]

-

After the reaction is complete (monitored by TLC), cool the mixture and hydrolyze the aluminum salts with dilute acid.

-

Separate the organic layer, wash, dry, and evaporate the solvent.

-

Purify the crude progesterone by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[9]

-

Analytical Methods for Process Monitoring

Throughout the synthesis, various analytical techniques are employed to monitor reaction progress, identify intermediates, and assess the purity of the final product.

-

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress by comparing the spot of the reaction mixture to that of the starting material and product standards.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for quantitative analysis of intermediates and the final progesterone product, assessing purity and yield.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile derivatives of the steroid compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of intermediates and confirmation of the final progesterone structure.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., hydroxyl, carbonyl, C=C double bonds) at different stages of the synthesis.

References

- 1. Marker degradation - Wikipedia [en.wikipedia.org]

- 2. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6160139A - Process for the oxidation of pseudothis compound diacetate to diosone for the production of 16-dehydropregnenolone acetate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 18-substituted steroids Part II (1). Improvements in the preparation of 18-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5808117A - Process for the production of 16-Dehydropregenolone acetate form this compound - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN105777834A - Preparation process of progesterone - Google Patents [patents.google.com]

- 10. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 11. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Comparative Biological Activities of Diosgenin Glycosides Versus Aglycone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosgenin, a naturally occurring steroidal sapogenin, and its glycosidic derivatives, such as dioscin, have garnered significant attention in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth comparison of the biological activities of this compound as an aglycone versus its glycoside counterparts. A critical aspect of their therapeutic potential lies in the structure-activity relationship, where the presence and nature of the sugar moiety significantly influence their efficacy and pharmacokinetic profiles. This document summarizes quantitative data on their anticancer and anti-inflammatory activities, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a phytosteroid sapogenin that can be isolated from various plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) species. It serves as a crucial precursor in the synthesis of several steroid drugs. The attachment of sugar moieties to the this compound aglycone at the C-3 position forms various glycosides, with dioscin being a prominent example. These structural differences between the aglycone and its glycosides lead to notable variations in their biological properties, including anticancer, anti-inflammatory, and immunomodulatory effects. Understanding these differences is paramount for the targeted development of novel therapeutics. A significant challenge in the clinical application of both this compound and its glycosides is their low bioavailability[1][2][3].

Comparative Biological Activities: Quantitative Data

The biological efficacy of this compound and its glycosides is often quantified by their half-maximal inhibitory concentration (IC50) values in various assays. The following tables summarize the available quantitative data for their anticancer and other biological activities.

Table 1: Comparative Anticancer Activity (IC50 Values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 30.04 | [4] |

| SAS (Oral Squamous Carcinoma) | MTT | 31.7 | ||

| HSC3 (Oral Squamous Carcinoma) | MTT | 61 | ||

| This compound Derivative (7g) | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 4.41 | [4] |

| This compound Derivative (8) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.9 | [4] |

| Dioscin | MDA-MB-468 (Triple-Negative Breast Cancer) | Cytotoxicity | 1.53 | [5] |

| MCF-7 (ER-Positive Breast Cancer) | Cytotoxicity | 4.79 | [5] | |

| HaCaT (Keratinocytes) | Cytotoxicity | ~100 | [6] | |

| Protodioscin | MDA-MB-468 (Triple-Negative Breast Cancer) | Cytotoxicity | 2.56 | [5] |

| MCF-7 (ER-Positive Breast Cancer) | Cytotoxicity | 6 | [5] |

Table 2: Comparative Enzyme Inhibition

| Compound | Enzyme | IC50 (µM) | Reference |

| This compound | CYP3A4 | 17 | [7] |

| Dioscin | CYP3A4 | 33 | [7] |

Table 3: Comparative Anti-inflammatory Activity

| Compound | Model | Effect | Reference |

| This compound | High-Fat Diet-Induced Obese Mice | Significantly lowered elevated TNF-α and IL-6 levels. | [8] |

| IL-1β-stimulated Human OA Chondrocytes | Inhibited the expression of iNOS and COX-2. | [9] | |

| Dioscin | LPS and Pam3CSK4-stimulated THP-1 Macrophages | Inhibited the expression of inflammatory cytokines via downregulation of the TLR2/MyD88/NF-κB signaling pathway. | [4] |

Table 4: Comparative Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| This compound | Oral Bioavailability | ~6% | [10] | |

| Cmax (15 mg/kg, p.o.) | 0.61 µg/mL | Rat | [11] | |

| Tmax (15 mg/kg, p.o.) | 1 h | Rat | [12] | |

| AUC (0-t) (15 mg/kg, p.o.) | 3.19 µg·h/mL | Rat | [11] | |

| Dioscin | Oral Bioavailability | ~0.2% | [10] |

Key Signaling Pathways

This compound and its glycosides exert their biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Both this compound and its glycosides have been shown to inhibit the activation of this pathway.

References

- 1. Pharmacokinetic Analysis of this compound in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Profile and Oral Bioavailability of this compound, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

Diosgenin: A Comparative Analysis of In Vivo and In Vitro Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diosgenin, a naturally occurring steroidal sapogenin found in plants such as those of the Dioscorea (wild yam) and Trigonella (fenugreek) species, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer, anti-inflammatory, and metabolic-regulating agent.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth comparison of the observed effects of this compound in cellular (in vitro) and whole-organism (in vivo) models, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the concentrations and dosages at which this compound exerts its biological effects.

Table 1: In Vitro Effects of this compound

| Cancer Model | Cell Lines | This compound Dose | Effect | Reference |

| Breast Carcinoma | MCF-7, MDA-MB-231 | 20 µM, 30 µM | Inhibition of cell proliferation, induction of apoptosis | [5] |

| Breast Carcinoma | MDA-MB-231 | 20 µM, 40 µM, 60 µM | Downregulation of Bcl2 | [5] |

| Colon Cancer | HT-29 | Not specified | Sensitization to TRAIL, suppression of p38/MAPK signaling | [5] |

| Prostate Cancer | PC3, DU145, LNCaP | 14.02 µM, 23.21 µM, 56.12 µM (IC50) | Decreased cell viability | [10] |

| Oral Squamous Cell Carcinoma | SAS | 40 µM | Cell cycle arrest at S-phase | [11] |

| Oral Squamous Cell Carcinoma | SAS | 100 µM | >50% cell death | [11] |

| Osteosarcoma | MG-63 | 0.001 µM, 0.01 µM | Increased cell viability | [12] |

| Osteosarcoma | MG-63 | 1 µM | Inhibited cell viability | [12] |

| Inflammation Model | Cell Lines | This compound Dose | Effect | Reference |

| Macrophages | RAW 264.7 | Not specified | Abrogation of TNF-α-induced NF-κB activation | [5] |

| Dendritic Cells | Not specified | Not specified | Inhibition of IL-6 and IL-12 secretion, promotion of IL-10 expression | [6][8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | Not specified | Inhibition of TNF-α induced ICAM-1 and VCAM-1 expression | [6] |

| Metabolism Model | Cell Lines | This compound Dose | Effect | Reference |

| Hepatocellular Carcinoma | HepG2 | 10, 25, 50 µM | Inhibition of triglyceride accumulation | [13] |

| Drug Metabolizing Enzyme Inhibition | Human Liver Microsomes | 17 µM (IC50) | Inhibition of CYP3A4 | [14][15] |

Table 2: In Vivo Effects of this compound

| Animal Model | Disease Model | This compound Dose | Effect | Reference |

| Rat | Colorectal Tumor | 15 mg/kg | Reduced azoxymethane-induced colonic aberrant crypt foci formation | [5] |

| Rat | Atherosclerosis | Not specified | Reduction of MCP-1 expression in the aorta | [6] |

| Mice | Doxorubicin-induced Cardiotoxicity | Not specified | Decreased serum levels of cardiotoxicity markers (LDH, CPK, CK-MB) | [16] |

| Mice | Diabetic | 50 mg/kg, 100 mg/kg | Reduced blood glucose levels | [2] |

| Zebra Fish | Diabetic | 20 mg/kg, 40 mg/kg b.w. | Decreased glucose concentration from 175.87 to 105.68 mg/dL and 82.06 mg/dL respectively | [2] |

| Rat | High-Cholesterol Diet | 0.5% of diet | Decreased plasma and hepatic total cholesterol, increased plasma HDL | [17] |

| Rat | Myocardial Ischemia-Reperfusion | 50 mg/kg, 100 mg/kg | Improved left ventricular function, reduced myocardial infarct size | [18] |

| Rat | Myocardial Infarction | 20, 40, 80 mg/kg | Dose-dependent increase in SOD and GPx serum levels | [19] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of NF-κB and STAT3 Signaling

This compound has been shown to abrogate the activation of NF-κB and STAT3, two critical pathways involved in inflammation and cancer progression.[5]

Modulation of p38/MAPK and JNK Signaling in Myocardial Ischemia-Reperfusion Injury

In the context of myocardial ischemia-reperfusion (I/R) injury, this compound has been found to protect cardiac tissue by inhibiting the p38-MAPK and JNK signaling pathways, which in turn suppresses the inflammatory response.[18]

Regulation of Lipid Metabolism

This compound influences lipid metabolism through multiple mechanisms, including the inhibition of cholesterol absorption and the regulation of key transcription factors.[9][13]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways (e.g., Bcl-2, NF-κB, p-p65).

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-